Cas no 478016-00-1 (3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine)

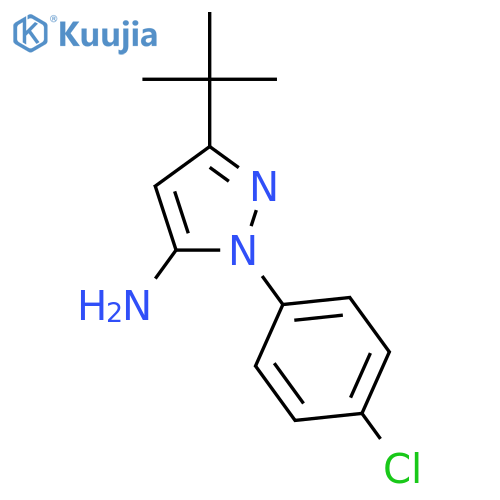

478016-00-1 structure

商品名:3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine

CAS番号:478016-00-1

MF:C13H16ClN3

メガワット:249.739241600037

MDL:MFCD02091536

CID:931405

PubChem ID:770649

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 5-tert-butyl-2-(4-chloro-phenyl)-2h-pyrazol-3-ylamine

- 5-tert-butyl-2-(4-chlorophenyl)pyrazol-3-amine

- 3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine

- 5-amino-3-tert-butyl-1-(4-chlorophenyl)-1H-pyrazole

- AKOS005831552

- 3-tert-Butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine, AldrichCPR

- 478016-00-1

- MFCD02091536

- AB10711

- CGBTZABQTSWFJF-UHFFFAOYSA-N

- 5-tert-Butyl-2-(4-chlorophenyl)-2H-pyrazol-3-amine

- 3-TERT-BUTYL-1-(4-CHLOROPHENYL)-1H-PYRAZOL-5-AMINE

- DTXSID20354375

- SCHEMBL1013888

- A827344

- 3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine

-

- MDL: MFCD02091536

- インチ: InChI=1S/C13H16ClN3/c1-13(2,3)11-8-12(15)17(16-11)10-6-4-9(14)5-7-10/h4-8H,15H2,1-3H3

- InChIKey: CGBTZABQTSWFJF-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=NN(C2=CC=C(C=C2)Cl)C(=C1)N

計算された属性

- せいみつぶんしりょう: 249.10300

- どういたいしつりょう: 249.1032752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

- PSA: 43.84000

- LogP: 3.98660

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B872510-100mg |

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |

478016-00-1 | 100mg |

$ 65.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D970321-1g |

5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |

478016-00-1 | 95% | 1g |

$890 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-250mg |

5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |

478016-00-1 | 97% | 250mg |

¥2404.58 | 2025-01-22 | |

| TRC | B872510-500mg |

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |

478016-00-1 | 500mg |

$ 210.00 | 2022-06-06 | ||

| TRC | B872510-50mg |

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine |

478016-00-1 | 50mg |

$ 50.00 | 2022-06-06 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-1g |

5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |

478016-00-1 | 97% | 1g |

6767.38CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-5g |

5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |

478016-00-1 | 97% | 5g |

25424.31CNY | 2021-05-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1193395-1g |

3-tert-Butyl-1-(4-Chlorophenyl)-1H-pyrazol-5-amine |

478016-00-1 | 98% | 1g |

¥2515.00 | 2024-05-12 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0010-100mg |

5-tert-Butyl-2-(4-chloro-phenyl)-2H-pyrazol-3-ylamine |

478016-00-1 | 97% | 100mg |

¥1643.86 | 2025-01-22 | |

| A2B Chem LLC | AG26487-100g |

3-(tert-Butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-amine |

478016-00-1 | 95+% | 100g |

$7783.00 | 2024-04-19 |

3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

478016-00-1 (3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine) 関連製品

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:478016-00-1)3-Tert-butyl-1-(4-chlorophenyl)-1H-pyrazol-5-amine

清らかである:99%

はかる:5g

価格 ($):1102.0